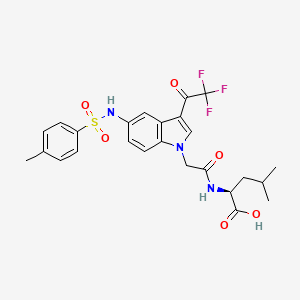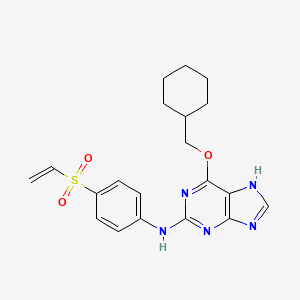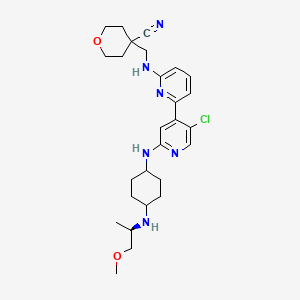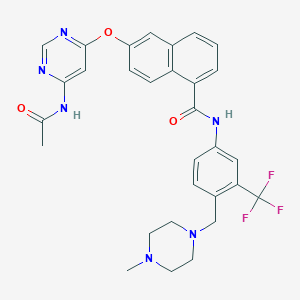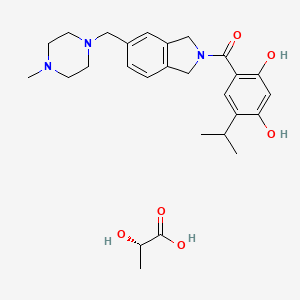
Onalespib lactate
Overview
Description
Onalespib lactate is a synthetic, second-generation, non-ansamycin small-molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of various oncogenic proteins. This compound has shown potential in preclinical and clinical studies for its anti-cancer properties, particularly in targeting gliomas and non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Onalespib lactate is synthesized through a multi-step process involving the reaction of specific chemical intermediates under controlled conditions.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Onalespib lactate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized by their enhanced inhibitory activity against HSP90 .
Scientific Research Applications
Onalespib lactate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HSP90 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as proliferation, migration, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including gliomas and non-small cell lung cancer.
Industry: Utilized in the development of novel anti-cancer therapies and drug formulations
Mechanism of Action
Onalespib lactate exerts its effects by selectively binding to the ATP-binding site of HSP90, thereby inhibiting its chaperone function. This inhibition leads to the degradation of oncogenic client proteins that are crucial for tumor cell proliferation and survival. The molecular targets of this compound include epidermal growth factor receptor (EGFR), AKT, and other signaling proteins involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Geldanamycin: Another HSP90 inhibitor with a different chemical structure.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Luminespib: A synthetic HSP90 inhibitor with a similar mechanism of action
Uniqueness of Onalespib Lactate
This compound is unique due to its long-acting effects and ability to cross the blood-brain barrier, making it particularly effective against brain tumors such as gliomas. Additionally, its non-ansamycin structure reduces the risk of hepatotoxicity, a common side effect associated with other HSP90 inhibitors .
Properties
CAS No. |
1019889-35-0 |
|---|---|
Molecular Formula |
C27H37N3O6 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone;(2S)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C24H31N3O3.C3H6O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26;1-2(4)3(5)6/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3;2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
InChI Key |
VYRWEWHOAMGLLW-WNQIDUERSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O |
Isomeric SMILES |
C[C@@H](C(=O)O)O.CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C.CC(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Onalespib lactate; AT-13387 lactate; ATI-13387A; ATI-13387AU; ATI-13387; ATI 13387; ATI13387. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

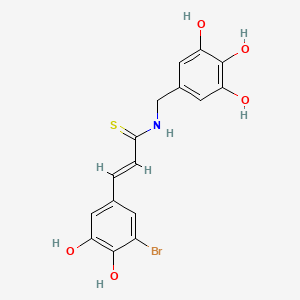
![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)
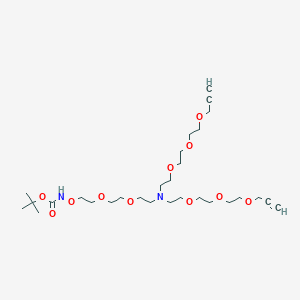
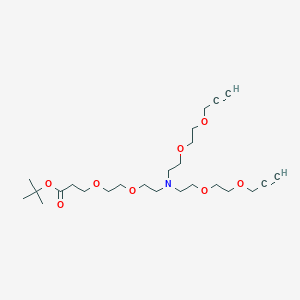
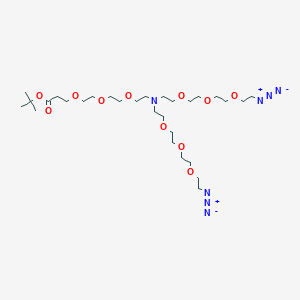
![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)
